
Bis(3-methylbutyl)ditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbutyl)ditellane is an organotellurium compound with the molecular formula C10H22Te2 It consists of two tellurium atoms bonded to two 3-methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylbutyl)ditellane typically involves the reaction of tellurium with 3-methylbutyl halides under controlled conditions. One common method is the reaction of tellurium tetrachloride with 3-methylbutyl magnesium bromide (Grignard reagent) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of tellurium compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium and 3-methylbutyl derivatives.
Substitution: The tellurium atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and 3-methylbutyl alcohol.
Reduction: Elemental tellurium and 3-methylbutyl derivatives.
Substitution: Various organotellurium halides.
Scientific Research Applications
Bis(3-methylbutyl)ditellane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(3-methylbutyl)ditellane involves its interaction with molecular targets such as enzymes and cellular components. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-pyridyl)ditellane
- Bis(2-methylbutyl)ditellane
- Bis(3-methylbutyl)disulfide
Uniqueness
Bis(3-methylbutyl)ditellane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
79971-81-6 |
|---|---|
Molecular Formula |
C10H22Te2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutylditellanyl)butane |
InChI |
InChI=1S/C10H22Te2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
VSLBKRLRAHDYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Te][Te]CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
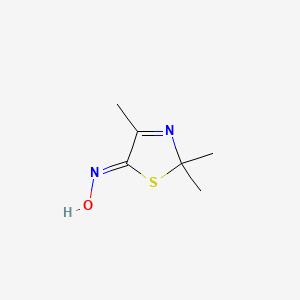
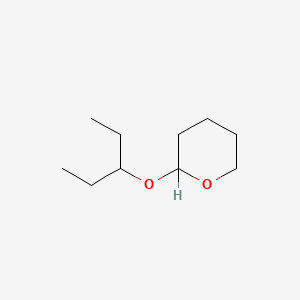
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
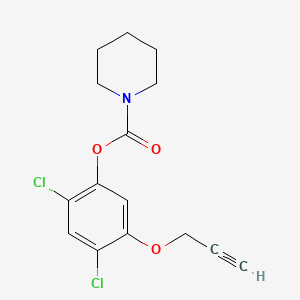

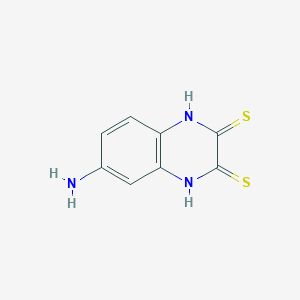

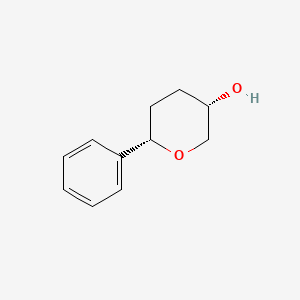
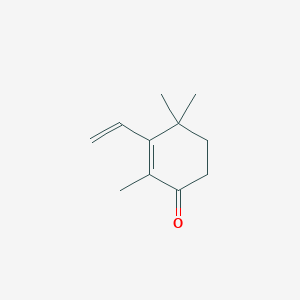
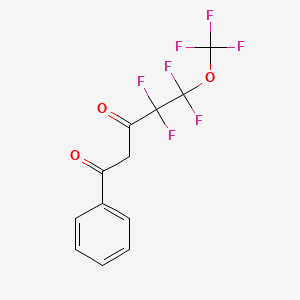
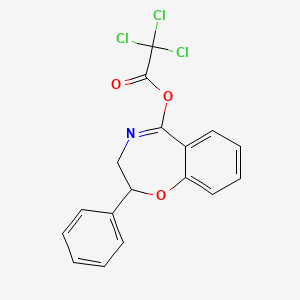

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
